molecular formula C11H18F3NO3 B14081447 tert-Butyl (3R,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate

tert-Butyl (3R,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B14081447
M. Wt: 269.26 g/mol
InChI Key: AAVVGFKIMWXYCG-HTQZYQBOSA-N
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Description

tert-Butyl (3R,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation reactions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylation reagents under controlled conditions.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

tert-Butyl (3R,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3R,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3R,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

tert-butyl (3R,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(16)6-15/h7-8,16H,4-6H2,1-3H3/t7-,8-/m1/s1

InChI Key

AAVVGFKIMWXYCG-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)(F)F

Origin of Product

United States

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